5-Cyano-2-methylbenzene-1-sulfonamide
Overview
Description
5-Cyano-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5-Cyano-2-methylbenzene-1-sulfonamide consists of a benzene ring substituted with a cyano group, a methyl group, and a sulfonamide group .Scientific Research Applications
Carbonic Anhydrase Inhibition for Cancer Therapy
Sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumorigenesis. For instance, studies have shown that certain sulfonamide derivatives exhibit high affinity and selectivity towards the tumor-associated isozyme CA IX, making them promising candidates for cancer therapy due to their potential to selectively inhibit the tumor-associated enzyme without affecting the cytosolic ones. This selective inhibition can be crucial for designing anticancer agents targeting specific isozymes associated with cancer cell proliferation and survival (Casey et al., 2004).
Alzheimer's Disease Therapy
Research on sulfonamide compounds has extended into neurodegenerative diseases, with some derivatives showing potential as therapeutic agents for Alzheimer’s disease. For example, a study synthesized a series of sulfonamides that demonstrated inhibitory activity against acetylcholinesterase, a key enzyme involved in Alzheimer's disease. These findings suggest the potential application of sulfonamide derivatives in developing treatments for cognitive disorders (Abbasi et al., 2018).
Development of Diagnostic Tools
Sulfonamide compounds have also been utilized in the development of diagnostic tools. For instance, specific sulfonamide derivatives have been employed in creating enzyme-linked immunosorbent assays (ELISAs) for the sensitive detection of sulfonamide antibiotics in milk samples. This application highlights the utility of sulfonamide compounds in environmental and food safety monitoring (Adrián et al., 2009).
Therapeutic Agents Development
Further research has identified sulfonamide compounds as potential therapeutic agents against various diseases. For example, novel dibenzensulfonamides were synthesized and showed significant anticancer activity by inducing apoptosis and autophagy pathways in cancer cell lines, alongside inhibiting tumor-associated carbonic anhydrase isozymes IX and XII. These findings suggest the applicability of sulfonamide derivatives in cancer therapy (Gul et al., 2018).
Antibacterial and Anti-inflammatory Applications
Sulfonamide derivatives have shown antibacterial and anti-inflammatory activities, indicating their potential as therapeutic agents for treating infections and inflammation. For instance, novel sulfonamide derivatives were evaluated for their antibacterial properties and lipoxygenase inhibition, showing good inhibitory activity against various bacterial strains and potential applications in treating inflammatory diseases (Abbasi et al., 2017).
properties
IUPAC Name |
5-cyano-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHUULOIHAFWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylbenzene-1-sulfonamide | |
CAS RN |
1248118-80-0 | |
Record name | 5-cyano-2-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.